molecular formula C21H30N2O7 B14021299 Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate

Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate

Cat. No.: B14021299
M. Wt: 422.5 g/mol
InChI Key: GCPLPRLUVVBPRG-IRXDYDNUSA-N
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Description

Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a morpholine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl morpholine-4-carboxylate and benzyloxycarbonyl-protected amino acids.

    Coupling Reactions: The key step involves coupling the benzyloxycarbonyl-protected amino acid with the tert-butyl morpholine-4-carboxylate under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Scientific Research Applications

Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amino acids.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, affecting cellular processes.

Comparison with Similar Compounds

Tert-butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-®-(hydroxymethyl)morpholine-4-carboxylate: This compound has a similar morpholine ring but lacks the benzyloxycarbonyl-protected amino group.

    Tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)morpholine-4-carboxylate: This compound has a similar structure but differs in the position and nature of the substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.

Properties

Molecular Formula

C21H30N2O7

Molecular Weight

422.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]morpholine-4-carboxylate

InChI

InChI=1S/C21H30N2O7/c1-21(2,3)30-20(26)23-10-11-28-16(13-23)12-17(18(24)27-4)22-19(25)29-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,22,25)/t16-,17-/m0/s1

InChI Key

GCPLPRLUVVBPRG-IRXDYDNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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